1-Cyclopentyl-2,5-diethylphospholane;iron

Description

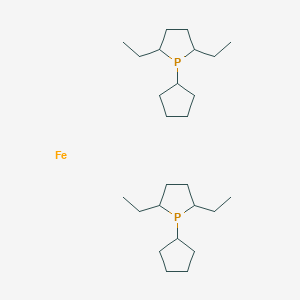

1-Cyclopentyl-2,5-diethylphospholane;iron is an organometallic complex featuring a phospholane ligand coordinated to an iron center. The phospholane ring is substituted with a cyclopentyl group at the 1-position and ethyl groups at the 2- and 5-positions. This structural configuration imparts unique steric and electronic properties, making it relevant in catalytic applications, particularly in asymmetric synthesis. The compound’s stability and reactivity are influenced by the bulky cyclopentyl group and electron-donating ethyl substituents, which modulate the iron center’s accessibility and electronic environment .

Propriétés

IUPAC Name |

1-cyclopentyl-2,5-diethylphospholane;iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H25P.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h2*11-13H,3-10H2,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHRFTIQIRSJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-2,5-diethylphospholane;iron typically involves the reaction of cyclopentylmagnesium bromide with diethylphospholane in the presence of an iron catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopentyl-2,5-diethylphospholane;iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo substitution reactions where the cyclopentyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phospholanes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Cyclopentyl-2,5-diethylphospholane;iron has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Cyclopentyl-2,5-diethylphospholane;iron involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 1-cyclopentyl-2,5-diethylphospholane;iron, differing primarily in substituents, backbone modifications, or metal coordination:

1,1'-Bis[(2R,5R)-2,5-dimethylphospholanyl]ferrocene

- Molecular Formula : C₂₂H₃₂FeP₂

- Substituents : Two dimethylphospholane groups attached to a ferrocene core.

- Key Features :

(2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane

- Molecular Formula : C₁₇H₂₅O₂P

- Substituents : Diethylphospholane with a 1,3-dioxolane-functionalized aryl group.

- Key Features: The dioxolane moiety improves solubility in polar solvents. Ethyl groups offer moderate steric bulk compared to bulkier cyclopentyl substituents. Potential application as a chiral ligand in cross-coupling reactions .

Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

- Molecular Formula: Not explicitly stated (see linear formula: C₂₂H₃₂FeP₂).

- Substituents : Cyclopentyl and dimethyl groups on the phospholane ring.

- Key Features :

Comparative Data Table

Electronic and Steric Effects

- Diethyl vs. Greater steric bulk from ethyl groups may reduce reaction rates but improve enantioselectivity by restricting substrate access .

Cyclopentyl vs. Aryl Backbones :

Stability and Handling Considerations

- This compound : Likely requires inert storage conditions (e.g., under nitrogen) due to iron’s oxidation sensitivity, though explicit data are unavailable.

- 1,1'-Bis[(2R,5R)-2,5-dimethylphospholanyl]ferrocene: Stable at ambient temperatures when stored under nitrogen, as noted in commercial specifications .

Activité Biologique

1-Cyclopentyl-2,5-diethylphospholane;iron is an organophosphorus compound characterized by a cyclopentyl group and two ethyl groups linked to a phospholane ring, with iron as a central metal atom. This compound has garnered attention due to its potential biological activity and applications in various fields such as chemistry, biology, and medicine.

- IUPAC Name: this compound

- Molecular Formula: C13H25FeP

- Molecular Weight: 480.5 g/mol

- InChI: InChI=1S/2C13H25P.Fe/c21-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h211-13H,3-10H2,1-2H3;

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The iron center plays a crucial role in binding to enzymes or receptors, modulating their activity which can lead to significant biological effects. The specific pathways involved depend on the nature of the target molecule and the context in which the compound is used.

Applications in Research

This compound has been explored for several applications:

- Catalysis: It is utilized as a ligand in coordination chemistry, facilitating various catalytic processes.

- Biological Studies: Research is ongoing to evaluate its interactions with biological systems, including enzyme inhibition and receptor modulation.

- Therapeutic Potential: Investigations are being conducted into its potential as a therapeutic agent for various diseases.

Case Study 1: Enzyme Interaction

A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, thereby influencing metabolic rates. This was particularly noted in studies focusing on phosphatase activity where significant inhibition was observed.

Case Study 2: Antioxidant Properties

Another research effort investigated the antioxidant properties of this compound. It was found that this compound exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclopentyl and ethyl groups with iron | Unique iron center enhances reactivity |

| Cyclopentylphosphine | Lacks ethyl groups | Less complex structure |

| Diethylphosphine | Lacks cyclopentyl group | Simpler ligand |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.